4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane is a useful research compound. Its molecular formula is C17H25BO2Si and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, it can form pinacol benzyl boronate .
Biochemical Pathways
The compound can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to carbon-carbon multiple bonds. This reaction is a key step in many organic synthesis processes.
Result of Action
The result of the compound’s action is the formation of new organic compounds through borylation and hydroboration reactions . These reactions can lead to the synthesis of various organic compounds, including those used in the creation of conjugated copolymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound is air sensitive and hygroscopic, suggesting that it should be stored in a dry, well-ventilated area . Its reactivity may also be influenced by temperature and pressure .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of functional groups, thereby driving the reaction forward.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, its impact on gene expression can result in altered cellular responses, which may be beneficial or detrimental depending on the context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that determine its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. Understanding the transport mechanisms is essential for optimizing the use of this compound in various biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is critical for its role in biochemical reactions and its overall impact on cellular processes.
Properties
IUPAC Name |
trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKKODWPGJIJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592229 | |
Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870238-65-6 | |
Record name | Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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